molecular formula C15H19NO3 B047032 Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate CAS No. 124678-01-9

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate

Cat. No. B047032
M. Wt: 275.34 g/mol
InChI Key: AOAJLOBEFOQPKW-GJZGRUSLSA-N
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Description

Synthesis Analysis

An efficient enantioselective synthesis of a related compound, demonstrating a key step in iodolactamization, provides a foundation for the synthesis of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate and its derivatives (Campbell et al., 2009). This approach highlights the potential for synthesizing highly functionalized carbamates through strategic reaction sequences.

Molecular Structure Analysis

The molecular structure of similar cyclohexene derivatives has been analyzed, showing the keto-amine tautomeric form with strong intramolecular N-H...O hydrogen bonding, which could provide insights into the molecular structure of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Studies on benzylic functionalization and reactions of cyclohexane derivatives provide a basis for understanding the chemical reactivity and potential reactions involving benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate. These reactions include benzylic bromination and Ritter-type reactions, which are crucial for accessing building blocks for further synthesis (Bykova et al., 2018).

Physical Properties Analysis

The physical properties of cyclohexene derivatives, including their crystalline structure and phase behavior, have been extensively studied. These studies contribute to our understanding of the physical characteristics of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate, such as solubility, crystallinity, and thermal properties (Lattermann & Staufer, 1989).

Chemical Properties Analysis

The chemical properties of similar compounds, including reactivity, stability, and interactions with other molecules, provide valuable insights into the behavior of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate. Studies on the rearrangements and fragmentations of cyclopropylmethoxychlorocarbene and cyclobutoxychlorocarbene offer perspectives on the stability and reactivity of cyclohexene derivatives (Moss et al., 2004).

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is a critical reaction in the chemical industry, producing various intermediates with different oxidation states and functional groups, such as 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-one. These intermediates are widely used in the chemical industry, and controllable oxidation reactions for cyclohexene that can selectively afford targeted products are synthetically valuable for applications in academia and industry. This highlights the potential of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate in catalytic oxidation processes due to its structural similarities with cyclohexene derivatives (Cao et al., 2018).

Metalloporphyrin-Catalysed Reactions

Metalloporphyrins are used as catalysts in saturated C-H bond functionalization, including hydroxylation, amination, and carbenoid insertion. Given the structural characteristics of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate, it may be a suitable substrate for metalloporphyrin-catalysed reactions, leading to selective functionalization of its saturated C-H bonds. These reactions are significant for organic synthesis and biomimetic studies (Che et al., 2011).

Supramolecular Chemistry

Compounds with benzene rings and carboxamide groups, similar to the core structure of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate, play a significant role in supramolecular chemistry. They are used in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. The versatile nature of such compounds promises a bright future in various applications (Cantekin et al., 2012).

Synthetic Protocols for Pharmacologically Important Structures

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate could serve as a precursor in synthetic protocols for pharmacologically important structures. Similar compounds, like 6H-Benzo[c]chromen-6-ones, are core structures of secondary metabolites with significant pharmacological importance, necessitating efficient synthetic procedures for their production. This emphasizes the potential application of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate in the synthesis of pharmacologically relevant compounds (Mazimba, 2016).

properties

CAS RN

124678-01-9

Product Name

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate

Molecular Formula

C15H19NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]-N-methylcarbamate

InChI

InChI=1S/C16H21NO3/c1-17(15-10-6-5-9-14(15)11-18)16(19)20-12-13-7-3-2-4-8-13/h2-8,14-15,18H,9-12H2,1H3/t14-,15-/m0/s1

InChI Key

AOAJLOBEFOQPKW-GJZGRUSLSA-N

Isomeric SMILES

CN([C@H]1CC=CC[C@H]1CO)C(=O)OCC2=CC=CC=C2

SMILES

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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